molecular formula C10H8ClN3 B183381 4-chloro-N-phenylpyrimidin-2-amine CAS No. 52057-92-8

4-chloro-N-phenylpyrimidin-2-amine

Cat. No. B183381
CAS RN: 52057-92-8
M. Wt: 205.64 g/mol
InChI Key: GNFKGFRWERSGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-phenylpyrimidin-2-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of 4-chloro-N-phenylpyrimidin-2-amine involves the inhibition of specific enzymes that play a role in various biological processes. This inhibition occurs through the binding of the compound to the active site of the enzyme, which disrupts its normal function.

Biochemical And Physiological Effects

4-chloro-N-phenylpyrimidin-2-amine has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. These effects are thought to be due to the compound's ability to inhibit specific enzymes involved in these processes.

Advantages And Limitations For Lab Experiments

One advantage of using 4-chloro-N-phenylpyrimidin-2-amine in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the mechanisms of these enzymes and their role in biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 4-chloro-N-phenylpyrimidin-2-amine. One area of focus is the development of new drugs based on this compound, particularly for the treatment of cancer and viral infections. Another area of interest is the study of the compound's potential use as a tool for understanding the mechanisms of specific enzymes and their role in biological processes. Additionally, further research is needed to better understand the compound's toxicity and potential side effects.

Synthesis Methods

The synthesis of 4-chloro-N-phenylpyrimidin-2-amine involves the reaction of 4-chloropyrimidine with aniline in the presence of a catalyst. This process yields a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

The scientific research application of 4-chloro-N-phenylpyrimidin-2-amine is primarily focused on its potential use as a drug candidate. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

4-chloro-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-7-12-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFKGFRWERSGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587494
Record name 4-Chloro-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-phenylpyrimidin-2-amine

CAS RN

52057-92-8
Record name 4-Chloro-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.